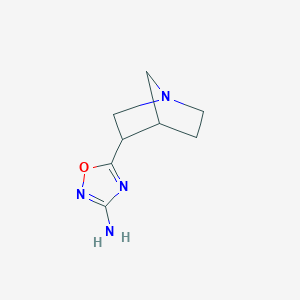

3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane

Vue d'ensemble

Description

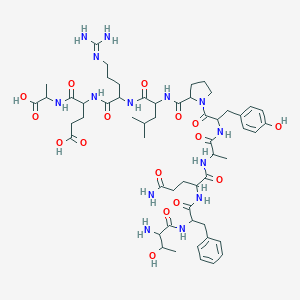

3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane, commonly known as AOD-9604, is a peptide fragment derived from the growth hormone-releasing factor (GRF) that has been extensively studied for its potential therapeutic applications. AOD-9604 has been shown to possess anti-obesity properties, improve lipid metabolism, and increase lean body mass.

Mécanisme D'action

AOD-9604 works by stimulating the release of growth hormone (GH) from the pituitary gland. GH promotes lipolysis, the breakdown of stored fat, and also increases protein synthesis and muscle growth. AOD-9604 has been shown to have a selective effect on fat cells, promoting the breakdown of stored fat without affecting other tissues.

Effets Biochimiques Et Physiologiques

AOD-9604 has been shown to have several biochemical and physiological effects. It promotes the breakdown of stored fat, increases protein synthesis and muscle growth, and improves lipid metabolism. AOD-9604 has also been shown to have anti-inflammatory properties and may have a protective effect on cartilage.

Avantages Et Limitations Des Expériences En Laboratoire

AOD-9604 has several advantages for lab experiments. It is stable and easy to synthesize using SPPS techniques. AOD-9604 also has a selective effect on fat cells, making it a useful tool for studying lipid metabolism. However, AOD-9604 has limitations in terms of its potential therapeutic applications. It has a short half-life and may require frequent dosing to achieve a therapeutic effect.

Orientations Futures

There are several future directions for AOD-9604 research. One area of interest is its potential use in the treatment of osteoarthritis and cartilage repair. AOD-9604 has been shown to have a protective effect on cartilage and may have therapeutic potential in this area. Another area of interest is its potential use in the treatment of obesity and metabolic disorders. AOD-9604 has been shown to have anti-obesity properties and may have therapeutic potential in this area. Further research is needed to fully understand the therapeutic potential of AOD-9604 and its mechanism of action.

Conclusion

In conclusion, AOD-9604 is a peptide fragment derived from the growth hormone-releasing factor that has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-obesity properties, improve lipid metabolism, and increase lean body mass. AOD-9604 has several advantages for lab experiments, including stability and ease of synthesis. However, it also has limitations in terms of its potential therapeutic applications. There are several future directions for AOD-9604 research, including its potential use in the treatment of osteoarthritis and cartilage repair, and the treatment of obesity and metabolic disorders.

Applications De Recherche Scientifique

AOD-9604 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-obesity properties, improve lipid metabolism, and increase lean body mass. AOD-9604 has also been studied for its potential use in the treatment of osteoarthritis and cartilage repair.

Propriétés

Numéro CAS |

114724-45-7 |

|---|---|

Nom du produit |

3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane |

Formule moléculaire |

C8H12N4O |

Poids moléculaire |

180.21 g/mol |

Nom IUPAC |

5-(1-azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine |

InChI |

InChI=1S/C8H12N4O/c9-8-10-7(13-11-8)6-4-12-2-1-5(6)3-12/h5-6H,1-4H2,(H2,9,11) |

Clé InChI |

XARSDFQMNNNPBL-UHFFFAOYSA-N |

SMILES |

C1CN2CC1C(C2)C3=NC(=NO3)N |

SMILES canonique |

C1CN2CC1C(C2)C3=NC(=NO3)N |

Synonymes |

3-(3-amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane 3-(5-(3-aminoox))abch CMI 1145 CMI-1145 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)